2-(naphthalen-1-yl)-1H-1,3-benzodiazole

CAS No.: 2562-81-4

Cat. No.: VC2494532

Molecular Formula: C17H12N2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2562-81-4 |

|---|---|

| Molecular Formula | C17H12N2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 2-naphthalen-1-yl-1H-benzimidazole |

| Standard InChI | InChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19) |

| Standard InChI Key | PAOHHYDZFURJKA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3 |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3 |

Introduction

Chemical Structure and Properties

Molecular Structure

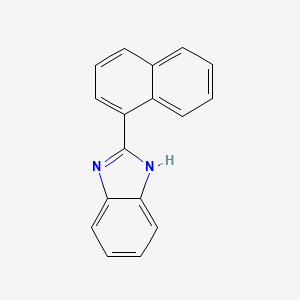

2-(naphthalen-1-yl)-1H-1,3-benzodiazole features a benzodiazole core with a naphthalene substituent at the 2-position. The benzodiazole portion consists of a seven-membered ring containing two nitrogen atoms, fused with a benzene ring. This arrangement creates a planar, aromatic system with distinct electronic properties. The attachment of the naphthalene group at position 1 introduces additional aromaticity and structural complexity to the molecule.

Physical Properties

While specific physical property data for 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is limited in the available literature, certain characteristics can be inferred based on its structure:

-

Appearance: Likely a crystalline solid at room temperature

-

Solubility: Expected to have limited water solubility due to its aromatic nature, but likely soluble in organic solvents like chloroform, dichloromethane, and dimethylsulfoxide

-

Lipophilicity: Moderate to high, contributed by the naphthalene moiety

-

Stability: Generally stable under normal conditions, though potentially sensitive to strong oxidizing or reducing agents

The presence of the N-H group in the benzodiazole ring provides a site for hydrogen bond donation, which may influence its interactions with biological macromolecules and its solubility characteristics.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole typically involves cyclization reactions with appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with naphthalene-containing carboxylic acid derivatives in the presence of dehydrating agents.

The reaction typically proceeds as follows:

-

Condensation of o-phenylenediamine with a naphthyl carboxylic acid or aldehyde

-

Cyclization under dehydrating conditions

-

Aromatization to form the final benzodiazole structure

Common dehydrating agents used in such syntheses include polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The reactions are typically conducted at elevated temperatures (120-180°C) to facilitate the cyclization process.

Industrial Production Considerations

For larger-scale production, continuous flow processes may be employed to enhance efficiency and product quality. The industrial synthesis of this compound would likely involve:

-

Careful selection of starting materials and reagents

-

Optimization of reaction conditions to maximize yield and purity

-

Implementation of effective purification techniques such as recrystallization or chromatography

-

Quality control measures to ensure consistent product specifications

Chemical Reactivity

Oxidation Reactions

2-(naphthalen-1-yl)-1H-1,3-benzodiazole can undergo oxidation reactions with various oxidizing agents. Treatment with potassium permanganate (KMnO₄) in acidic or neutral media can lead to oxidation at reactive sites in the molecule. Similarly, chromium trioxide (CrO₃) can be used as an oxidizing agent, potentially leading to the formation of corresponding naphthoquinone derivatives.

Reduction Reactions

The compound can be subjected to reduction using common reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ethereal solvents. These reactions may target the benzodiazole ring, resulting in partially or fully reduced derivatives with altered properties and potential biological activities.

Substitution Reactions

Biological Activity

Mechanisms of Action

The biological activity of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various biological macromolecules. The compound may inhibit enzyme activity by binding to active sites or modulate signaling pathways involved in cell growth and apoptosis.

The planar structure of the molecule allows for potential intercalation with DNA, while the nitrogen atoms in the benzodiazole ring can participate in hydrogen bonding with amino acid residues in protein targets. These interactions form the basis for its potential therapeutic applications.

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the unique properties of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole, it is valuable to compare it with structurally related compounds:

This comparison highlights how subtle structural modifications can significantly influence the properties and potential applications of these compounds.

Structure-Activity Relationships

The specific arrangement of atoms in 2-(naphthalen-1-yl)-1H-1,3-benzodiazole contributes to its unique electronic and steric properties, which in turn affect its biological activity. The position of the naphthalene attachment influences:

These factors collectively determine the compound's ability to interact with biological targets and its potential therapeutic efficacy.

Research Applications

Chemical Research Applications

2-(naphthalen-1-yl)-1H-1,3-benzodiazole serves various functions in chemical research:

-

As a building block for the synthesis of more complex molecules

-

As a ligand in coordination chemistry due to its nitrogen-containing heterocyclic structure

-

In the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties and potential for fluorescence

The compound's unique structural and electronic properties make it valuable for investigating fundamental aspects of chemical reactivity and molecular interactions.

Medicinal Chemistry Applications

In medicinal chemistry, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole and its derivatives are explored for various potential therapeutic applications:

-

As potential anticancer agents, based on observed antiproliferative activities

-

For antimicrobial applications, leveraging the biological activity of benzodiazole compounds

-

As anti-inflammatory and antioxidant agents, properties often associated with heterocyclic compounds containing nitrogen

The benzodiazole framework provides a versatile scaffold for medicinal chemistry research, allowing for systematic modification to optimize biological activity and pharmacokinetic properties.

Future Research Directions

Technological Applications

Beyond medicinal applications, the compound shows potential for technological applications:

-

In organic electronics, particularly as components in organic light-emitting diodes

-

As fluorescent probes for biological imaging

-

In the development of chemosensors for metal ion detection

-

As components in novel materials with specific photophysical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume